Methyl 3,3,3-trifluoro-2-phenylalaninate

19F NMR Spectroscopy Protein Structure Unnatural Amino Acid

Methyl 3,3,3-trifluoro-2-phenylalaninate (CAS 15467-28-4) is an alpha,alpha-disubstituted amino acid derivative featuring a trifluoromethyl group and methyl ester. The -CF3 moiety enhances lipophilicity and metabolic stability while providing a sensitive ¹⁹F NMR probe. Its steric bulk restricts backbone flexibility, favoring defined secondary structures for peptidomimetic design. Ideal for genetic code expansion, solid-phase peptide synthesis, and medicinal chemistry programs targeting protein-protein interactions. Secure high-purity material for your research now.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19
CAS No. 15467-28-4
Cat. No. B579128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,3,3-trifluoro-2-phenylalaninate
CAS15467-28-4
Molecular FormulaC10H10F3NO2
Molecular Weight233.19
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)N
InChIInChI=1S/C10H10F3NO2/c1-16-8(15)9(14,10(11,12)13)7-5-3-2-4-6-7/h2-6H,14H2,1H3/t9-/m1/s1
InChIKeySWUSMICEFKSMCE-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,3,3-trifluoro-2-phenylalaninate (CAS 15467-28-4) for Advanced Peptide and Biochemical Research


Methyl 3,3,3-trifluoro-2-phenylalaninate (CAS 15467-28-4) is a non-proteinogenic amino acid derivative characterized by an α,α-disubstituted structure featuring a phenyl ring and a trifluoromethyl group on the α-carbon, along with a methyl ester protecting group. The compound possesses a molecular formula of C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol . The presence of the highly electronegative and sterically demanding trifluoromethyl group imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which differentiate it from canonical phenylalanine and its simpler analogs. This structural motif is strategically employed in peptide and peptidomimetic design to introduce conformational constraints, provide a sensitive ¹⁹F NMR probe, and enhance resistance to enzymatic degradation.

Critical Assessment of Available Comparative Evidence for Methyl 3,3,3-trifluoro-2-phenylalaninate


Despite the theoretical advantages of incorporating a trifluoromethyl group, an exhaustive search of primary research literature, patents, and authoritative databases has not yielded publicly available, quantitative comparative data for Methyl 3,3,3-trifluoro-2-phenylalaninate against close analogs. The available information from vendor and database sources (e.g., ChemSrc , Fluorochem ) provides only basic physicochemical properties and is insufficient to support a quantitative, comparator-based evidence guide as strictly required by the defined parameters. Therefore, this analysis cannot substantiate a claim of verifiable differentiation with the required level of rigorous, comparative evidence. The following sections will present the strongest possible inference-based evidence, explicitly labeled as class-level inference or supporting evidence, derived from studies on structurally related α-trifluoromethyl-phenylalanine analogs.

Inferred Performance Differentiation of Methyl 3,3,3-trifluoro-2-phenylalaninate


Enhanced Signal Sensitivity in 19F NMR Spectroscopy via CF3 Tag

Methyl 3,3,3-trifluoro-2-phenylalaninate provides a trifluoromethyl (-CF₃) tag for ¹⁹F NMR studies. When compared to a single fluorine atom label, the -CF₃ group offers a significant increase in signal sensitivity, as demonstrated in studies on analogous trifluoromethylated phenylalanines (tfmF) incorporated into proteins [1]. This class-level property of the -CF₃ group is a key differentiator against mono-fluorinated phenylalanine analogs [1].

19F NMR Spectroscopy Protein Structure Unnatural Amino Acid

Induction of Stable Conformational Constraints in Peptidomimetics

As an achiral α,α-disubstituted amino acid building block, Methyl 3,3,3-trifluoro-2-phenylalaninate introduces severe steric hindrance at the α-carbon. Research on alternating peptides containing achiral α,α-disubstituted units (like α-CF₃-Phe) and chiral units demonstrates that these frameworks are specifically designed to modulate and rigidify peptide conformation [1]. This is a stark contrast to standard L-phenylalanine, which offers greater backbone flexibility.

Peptidomimetic Design Conformational Analysis α,α-Disubstituted Amino Acids

Inferred Enhancement of Metabolic Stability via C-F Bond Strength

Fluorinated amino acids, particularly those with a -CF₃ group, are known for their increased resistance to proteolytic degradation. This is attributed to the exceptional strength of the C-F bond (BDE up to 544 kJ/mol) and the altered steric and electronic environment, which makes the amide bond less susceptible to enzymatic cleavage [1]. This class-level property is a primary driver for incorporating fluorinated phenylalanines into therapeutic peptides [2], offering a clear advantage over non-fluorinated L-phenylalanine.

Peptide Drug Stability Metabolic Stability Protease Resistance

Recommended Application Scenarios for Methyl 3,3,3-trifluoro-2-phenylalaninate (CAS 15467-28-4)


Development of High-Sensitivity 19F NMR Probes for In-Cell Protein Studies

Based on the class-level evidence for enhanced ¹⁹F NMR sensitivity [1], this compound is optimally suited as a monomer for genetic code expansion or solid-phase peptide synthesis to create site-specific ¹⁹F NMR probes. Researchers aiming to study protein folding, ligand binding, or conformational changes in complex biological environments (e.g., mammalian cells [2]) can leverage the high signal-to-noise ratio of the -CF₃ tag to acquire high-quality spectra with reduced sample requirements and acquisition times.

Synthesis of Conformationally Constrained Peptidomimetics

The inherent steric bulk of the α-CF₃-phenyl motif is invaluable for projects focused on designing peptidomimetics with a predetermined conformation. As inferred from studies on similar α,α-disubstituted amino acid frameworks [3], incorporating this building block can restrict backbone flexibility, favoring specific secondary structures like helices or β-turns. This application is particularly relevant for medicinal chemistry programs targeting protein-protein interactions where conformational pre-organization is key to achieving high binding affinity and selectivity.

Building Block for Metabolically Stabilized Peptide Therapeutics

For research and development of peptide-based drug candidates, the class-level property of enhanced metabolic stability associated with the C-F bond [4] makes this a strategic choice for incorporation. By substituting a metabolically labile phenylalanine residue with this α-CF₃ analog, researchers can design peptide leads with improved pharmacokinetic profiles, including a longer half-life and increased oral bioavailability, as supported by the broader literature on fluorinated phenylalanines [5].

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